molecular formula C7H12O3 B1331362 3-(Oxolan-2-yl)propanoic acid CAS No. 935-12-6

3-(Oxolan-2-yl)propanoic acid

Cat. No. B1331362
CAS RN: 935-12-6
M. Wt: 144.17 g/mol
InChI Key: WUPHOULIZUERAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and catalytic processes. For instance, the synthesis of 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters is achieved through a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides, which is rapid and has a broad substrate scope, yielding the desired products in good to excellent yields . Similarly, a multicomponent protocol is used for the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, which is efficient and avoids the need for chromatographic purifications .

Molecular Structure Analysis

The molecular structure of related compounds is often determined using computational methods such as Hartree–Fock and density functional theory (DFT), which provide detailed insights into the geometry and vibrational frequencies of the molecules. For example, the molecular structure and vibrational frequencies of 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid were calculated using B3LYP methods with a 6-31G(d) basis set, and the results were in very good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactions involving related compounds are characterized by their regioselectivity and the ability to form stable conformers. The study of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid revealed the existence of multiple stable conformers, with significant differences in stability between them . This suggests that similar compounds like 3-(Oxolan-2-yl)propanoic acid may also exhibit a variety of stable conformers, which could influence their reactivity and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and synthesis methods. For instance, the anti-inflammatory activity of some 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives was evaluated using the rat paw edema method, indicating that the structural features of these compounds contribute to their biological activity . This implies that the physical and chemical properties of 3-(Oxolan-2-yl)propanoic acid could also be associated with potential biological activities.

Scientific Research Applications

  • Antibiotic Development and Quality Control : 3-Quinolin-4-one propanoic acids, structurally similar to 3-(Oxolan-2-yl)propanoic acid, have been identified as potential scaffolds for creating antimicrobial drugs. The molecular similarity with fluoroquinolone antibiotics positions them as valuable in the ongoing search for new antibiotics, given the rise in microbial resistance. Analytical methods for quality control of these compounds, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been developed and tested for this purpose (Zubkov et al., 2016).

  • Synthesis of Novel Compounds : The compound has been used in the synthesis of novel structures like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, showcasing the adaptability and utility of 3-(Oxolan-2-yl)propanoic acid in organic synthesis. This showcases its role in enabling the creation of new compounds with potential biological activities (Deng, 2010).

  • Creation of Oxolan-2-one Derivatives : It's involved in the synthesis of novel oxolan-2-one derivatives, an area of interest in organic chemistry. This includes the use of Suzuki-Miyaura reactions, highlighting the compound's role in the development of new chemical entities (Ghochikyan et al., 2019).

  • Chiral Compound Synthesis : It has been utilized in the efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones, demonstrating its role in producing chiral compounds. This highlights its importance in the synthesis of structurally complex and potentially biologically active molecules (Trifunović et al., 2010).

  • Pharmaceutical Intermediate Synthesis : 3-(Aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active compounds, showcase the utility of 3-(Oxolan-2-yl)propanoic acid in pharmaceutical research and development (Orlinskii, 1996).

  • Biologically Active Compound Synthesis : The compound is integral in the synthesis of biologically active structures like 3,3-bis(indolyl)propanoic acid derivatives, further emphasizing its significance in pharmaceutical and biological research (Kutubi & Kitamura, 2011).

properties

IUPAC Name

3-(oxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPHOULIZUERAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294634
Record name 3-(Oxolan-2-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-2-yl)propanoic acid

CAS RN

935-12-6
Record name 935-12-6
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Record name 3-(Oxolan-2-yl)propanoic acid
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Record name 3-(oxolan-2-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 3-(furan-2-yl)propanoic acid (11.0 g, 80.0 mmol) and Pd/C (1.1 g, 10%) in MeOH (110 mL) was stirred at 60° C. under 30 bar of H2 overnight. The mixture was then filtered and the filtrate was concentrated in vacuo to give the title compound, which was used for next step without further purification.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

(E)-3-(Furan-2-yl)acrylic acid (10 g, 72.4 mmol) was treated with Pd/C (1 g) in MeOH (100 mL). The mixture was heated at 60° C. at 60 psi under H2 for 12 hrs. After filtering off the catalyst, the filtrate was concentrated to afford 9.8 g (93%) of the title compound. 1H NMR (500 MHz, CDCl3) δ ppm 1.42-1.56 (m, 1H) 1.77-1.96 (m, 4H) 1.93-2.07 (m, 1H) 2.41-2.56 (m, 2H) 3.71-3.79 (m, 1H) 3.82-3.94 (m, 2H); MS (DCI/NH4+) m/z 145 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
93%

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